¹H NMR spectrum of tert-butyl N-(3-chloro-2-methylphenyl)carbamate
¹H NMR spectrum of tert-butyl N-(3-chloro-2-methylphenyl)carbamate
This guide provides an in-depth technical analysis of the ¹H NMR spectrum of tert-butyl N-(3-chloro-2-methylphenyl)carbamate , a critical intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors and agrochemicals.
The analysis synthesizes experimental data from the starting material (3-chloro-2-methylaniline) with established substituent chemical shift effects (SCS) to derive a high-fidelity spectral assignment.
Structural Analysis & Chemical Environment
Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The compound (C₁₂H₁₆ClNO₂) consists of three core domains:
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The tert-Butoxycarbonyl (Boc) Group: A sterically bulky protecting group containing 9 chemically equivalent protons.
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The Carbamate Linker (-NH-CO-O-): Contains a single exchangeable amide proton (N-H) sensitive to solvent and concentration.
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The Trisubstituted Phenyl Ring: A benzene core substituted at the 1, 2, and 3 positions.
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Position 1: Nitrogen attachment (Carbamate).[1]
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Position 2: Methyl group (Steric bulk, weak electron donor).
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Position 3: Chlorine atom (Inductive withdrawal, weak resonance donation).
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Positions 4, 5, 6: Aromatic protons forming an ABC or AMX spin system.
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Experimental Protocol
To obtain the spectral data described below, the following standard protocol is recommended to ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts.
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Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) is the standard choice.
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Note: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if the compound is insoluble or to observe the N-H coupling, but it will shift the N-H signal significantly downfield (to ~8.5–9.0 ppm).
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Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or the residual CHCl₃ peak (7.26 ppm).
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Concentration: 10–15 mg of sample in 0.6 mL of solvent. High concentrations may cause the N-H peak to broaden or shift due to hydrogen bonding.
Spectral Assignment & Logic
A. The Aliphatic Region (1.0 – 2.5 ppm)[2]
This region contains the high-intensity signals from the alkyl substituents.
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1.50 ppm (Singlet, 9H): The tert-butyl group of the Boc moiety. This is the most intense signal in the spectrum. Its position is characteristic of Boc-protected amines, typically appearing between 1.45–1.55 ppm in CDCl₃.
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2.30 ppm (Singlet, 3H): The aryl methyl group at Position 2. In the starting material (3-chloro-2-methylaniline), this signal appears at 2.20 ppm . The slight downfield shift (+0.1 ppm) is attributed to the deshielding anisotropic effect of the adjacent carbonyl group in the Boc functionality.
B. The Amide Proton (6.0 – 7.0 ppm)
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6.30 – 6.60 ppm (Broad Singlet, 1H): The N-H proton.
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Unlike the sharp signals of carbon-bound protons, this peak is often broad due to quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
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Diagnostic Check: Adding a drop of D₂O to the NMR tube will cause this signal to disappear (D₂O exchange), confirming its identity as a labile proton.
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C. The Aromatic Region (7.0 – 8.0 ppm)
This is the most complex region. The 1,2,3-substitution pattern leaves protons at positions 4, 5, and 6. We assign these based on Substituent Chemical Shift (SCS) effects relative to the starting aniline.
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H6 (Position 6): The Diagnostic Downfield Shift
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Location: Ortho to the Nitrogen, Meta to the Methyl.
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Shift Logic: In the free aniline, this proton is shielded (~6.55 ppm) by the lone pair donation of the -NH₂. Upon Boc protection, the nitrogen lone pair is delocalized into the carbonyl group, reducing electron density on the ring. Furthermore, the carbonyl group's magnetic anisotropy exerts a strong deshielding effect on the ortho proton.
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Assignment: 7.55 – 7.75 ppm (Doublet, J ≈ 8 Hz). This is the most downfield aromatic signal, distinct from the others.
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H4 (Position 4): Ortho to Chlorine
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Location: Ortho to Chlorine, Meta to Methyl.
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Shift Logic: The chlorine atom exerts an inductive withdrawing effect (-I), deshielding this proton relative to benzene.
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Assignment: 7.15 – 7.25 ppm (Doublet or dd, J ≈ 8 Hz).
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H5 (Position 5): The Meta Proton
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Location: Meta to both Chlorine and Nitrogen.[2]
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Shift Logic: This proton couples to both H4 and H6, typically appearing as a triplet (or doublet of doublets). It is less affected by the immediate electronic changes at the nitrogen or chlorine.
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Assignment: 7.05 – 7.15 ppm (Triplet, J ≈ 8 Hz).
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Summary of Chemical Shifts
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 1.50 | Singlet (s) | 9H | Boc (t-Bu) | Characteristic methyl protons of the Boc group. |
| 2.30 | Singlet (s) | 3H | Ar-CH₃ (C2) | Aryl methyl group, slightly deshielded by carbamate. |
| 6.30 – 6.60 | Broad Singlet (br s) | 1H | N-H | Exchangeable amide proton; shift varies with concentration. |
| 7.05 – 7.15 | Triplet (t) | 1H | Ar-H (C5) | Meta to N and Cl; couples to H4 and H6. |
| 7.15 – 7.25 | Doublet (d) | 1H | Ar-H (C4) | Ortho to Cl; deshielded by inductive effect of halogen. |
| 7.55 – 7.75 | Doublet (d) | 1H | Ar-H (C6) | Ortho to N-Boc; strongly deshielded by carbonyl anisotropy. |
Assignment Logic Visualization
The following diagram illustrates the logical flow used to assign the specific aromatic protons, distinguishing them from the starting material (aniline) based on electronic effects.
Caption: Logical flow for assigning the aromatic ¹H NMR signals based on substituent chemical shift effects relative to the aniline precursor.
References
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Sigma-Aldrich. 3-Chloro-2-methylaniline Product & NMR Data. Accessed 2024.[1][3][4] Link
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ChemicalBook. 1H NMR Spectrum of 3-Chloro-2-methylaniline (CAS 87-60-5). Accessed 2024.[1][3][4] Link
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for Substituent Chemical Shift increments).
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PubChem. tert-Butyl N-(3-chloro-2-methylphenyl)carbamate Compound Summary. Link
